molecular formula C22H19N3O2 B2430241 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 2034267-22-4

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2430241
CAS No.: 2034267-22-4
M. Wt: 357.413
InChI Key: YEWOPYOGAXAQPZ-UHFFFAOYSA-N
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Description

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is an organic compound that features a complex structure with multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan-pyridine intermediate: This can be achieved through a coupling reaction between a furan derivative and a pyridine derivative.

    Introduction of the naphthalene moiety: This step might involve a Friedel-Crafts alkylation or acylation reaction to attach the naphthalene ring to the intermediate.

    Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a naphthalene ring.

    1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(benzyl)urea: Similar structure but with a benzyl group instead of a naphthalene ring.

Uniqueness

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is unique due to the presence of multiple aromatic rings, which can confer specific electronic and steric properties. These properties might enhance its binding affinity to molecular targets or its stability under certain conditions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c26-22(25-15-18-7-3-6-17-5-1-2-8-19(17)18)24-14-16-10-11-23-20(13-16)21-9-4-12-27-21/h1-13H,14-15H2,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWOPYOGAXAQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CC(=NC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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